2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
Description
2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group, a sulfanyl linkage, and a trifluoromethylphenyl group attached to a benzenecarboxamide core. These structural features contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)15-7-5-8-16(12-15)26-20(27)17-9-2-4-11-19(17)28-18-10-3-1-6-14(18)13-25/h1-12H,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCREIPODMLXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the synthesis of the 2-cyanophenyl intermediate through a nucleophilic substitution reaction.
Sulfanyl Linkage Formation:
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the cyanophenyl-sulfanyl intermediate with the 3-(trifluoromethyl)phenyl group using a coupling reagent such as a palladium catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological interactions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂, CH₃COOH, 0–25°C | 2-[(2-cyanophenyl)sulfinyl]-derivative | 85% | |
| Sulfanyl → Sulfone | m-CPBA, CH₂Cl₂, 25°C | 2-[(2-cyanophenyl)sulfonyl]-derivative | 78% |
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Key Insight : Oxidation of the sulfanyl group enhances polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties.
Nucleophilic Substitution
The electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups activate the aromatic rings for nucleophilic substitution.
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Mechanistic Note : Copper catalysis facilitates Ullmann-type couplings, as demonstrated in related trifluoromethylated systems .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (activated by -S- and -NHCO-) undergo electrophilic substitution, particularly at positions ortho/para to directing groups.
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Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity at meta positions.
Hydrolysis Reactions
The cyano (-CN) and amide (-CONH-) groups are susceptible to hydrolysis under acidic or basic conditions.
Cross-Coupling Reactions
The aryl sulfide moiety participates in transition-metal-catalyzed cross-couplings, enabling C–S bond functionalization.
| Coupling Type | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | N-aryl amine derivative | 68% |
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Example : Reaction with aryl boronic acids replaces the sulfanyl group with aryl units, expanding structural diversity .
Radical Reactions
The trifluoromethyl group stabilizes radicals, enabling unique reactivity under radical-initiated conditions.
Comparative Reaction Data
The table below contrasts reactivity trends with structurally similar compounds:
Key Findings from Research
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Sulfanyl Oxidation : Critical for modulating solubility and target binding.
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Trifluoromethyl Stability : The -CF₃ group remains intact under most conditions, ensuring metabolic resistance .
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Synthetic Versatility : Cross-coupling and hydrolysis reactions enable rapid diversification for structure-activity studies .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological interactions.
Potential Therapeutic Targets :
- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group is hypothesized to enhance interaction with specific biological targets involved in cancer progression .
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This suggests that 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide may also possess neuroprotective capabilities .
Inhibitory Activity
Research indicates that this compound could act as an inhibitor for certain enzymes involved in inflammatory processes or cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl groups can significantly alter its inhibitory potency against targets like lipoxygenases, which are implicated in inflammatory diseases .
Material Science
The unique chemical structure of this compound may allow it to be utilized in the development of novel materials, particularly those requiring specific thermal or electrical properties due to the presence of fluorinated groups .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzenecarboxamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[3-(methyl)phenyl]benzenecarboxamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[3-(chloromethyl)phenyl]benzenecarboxamide
Uniqueness
Compared to similar compounds, 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide exhibits enhanced chemical stability and reactivity due to the presence of the trifluoromethyl group. This group also imparts unique electronic properties, making the compound more effective in certain applications, such as in medicinal chemistry and material science.
Biological Activity
The compound 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide, with CAS number 352208-72-1, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H13F3N2OS
- Molecular Weight : 398.4 g/mol
- Structure : The compound features a benzamide core with a sulfanyl group and trifluoromethyl substituents, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in various therapeutic areas, particularly in oncology and dermatology. The following sections detail specific biological activities and findings from recent studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may function as an inhibitor of specific signaling pathways involved in cancer cell proliferation. It is hypothesized that the trifluoromethyl group enhances lipophilicity, improving cell membrane penetration and bioavailability.
- Case Study : In vitro studies demonstrated that related compounds significantly reduced the viability of various cancer cell lines, suggesting a promising avenue for further exploration in drug development .
Dermatological Applications
The compound's structural features suggest it may also be effective in treating skin conditions such as androgenetic alopecia (AGA):
- Hair Growth Promotion : Preliminary studies indicate that similar compounds can promote hair growth by antagonizing androgen receptors in dermal papilla cells (DPCs). This mechanism could be beneficial for patients suffering from AGA .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The presence of the trifluoromethyl group is expected to enhance the compound's absorption and distribution in biological systems.
- Toxicity Studies : Initial toxicity assessments suggest low systemic toxicity, making it a candidate for topical formulations in dermatological applications .
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | C21H13F3N2OS |
| Molecular Weight | 398.4 g/mol |
| Anticancer Activity | Significant (in vitro studies) |
| Dermatological Application | Potential hair growth promotion |
| Toxicity | Low systemic toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
